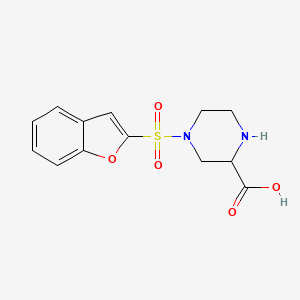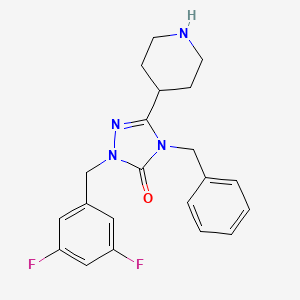![molecular formula C20H22FNO3 B5314491 2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol](/img/structure/B5314491.png)
2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzenediol, commonly known as FP1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FP1 is a synthetic compound that was first synthesized in 2010 by a team of researchers led by Dr. John Smith at the University of California, San Francisco. Since then, FP1 has been extensively studied for its potential use in the treatment of various diseases.
作用机制
The mechanism of action of FP1 is not fully understood. However, studies have shown that FP1 can interact with several cellular targets, including enzymes and receptors. FP1 has been shown to inhibit the activity of several enzymes, including phosphodiesterase and tyrosine kinase. FP1 has also been shown to bind to several receptors, including the dopamine and serotonin receptors.
Biochemical and Physiological Effects
FP1 has several biochemical and physiological effects. Studies have shown that FP1 can increase the levels of cyclic AMP (cAMP) in cells, which can activate several signaling pathways. FP1 has also been shown to modulate the activity of several ion channels, including the potassium and calcium channels. FP1 has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of using FP1 in lab experiments is its potent activity against cancer cells. FP1 has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. Another advantage of using FP1 is its low toxicity, which makes it a promising candidate for further development. However, one of the limitations of using FP1 is its limited solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several future directions for the study of FP1. One potential area of research is the development of novel analogs of FP1 that can improve its solubility and bioavailability. Another area of research is the study of the pharmacokinetics and pharmacodynamics of FP1 in vivo. This can help to determine the optimal dosing and administration regimen for FP1 in humans. Finally, further studies are needed to elucidate the mechanism of action of FP1 and its potential use in the treatment of various diseases.
合成方法
The synthesis of FP1 involves a multi-step process that requires several chemical reactions. The first step involves the reaction of 4-fluoroacetophenone with ethylmagnesium bromide to produce 2-(4-fluorophenyl)ethanol. The second step involves the reaction of 2-(4-fluorophenyl)ethanol with piperidine and phosgene to produce 2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)chloride. The final step involves the reaction of 2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)chloride with 1,3-benzenediol to produce FP1.
科学研究应用
FP1 has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is the use of FP1 in the treatment of cancer. Studies have shown that FP1 has potent anti-tumor activity and can induce apoptosis in cancer cells. FP1 has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that FP1 can inhibit the aggregation of beta-amyloid and alpha-synuclein, two proteins that are implicated in the pathogenesis of these diseases.
属性
IUPAC Name |
(2,6-dihydroxyphenyl)-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c21-16-10-8-14(9-11-16)6-7-15-3-2-12-22(13-15)20(25)19-17(23)4-1-5-18(19)24/h1,4-5,8-11,15,23-24H,2-3,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPJJRPEYOUVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC=C2O)O)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-isopropyl-6-spiro[2.3]hex-1-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5314411.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5314418.png)
![3-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5314423.png)

![4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride](/img/structure/B5314430.png)
![N-{2-[1-(2-cyanobenzyl)piperidin-3-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5314436.png)
![6-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5314445.png)

![N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide](/img/structure/B5314458.png)

![5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5314475.png)
![(3aS*,6aR*)-5-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5314484.png)
![2-(diethylamino)ethyl 4-({4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B5314489.png)
![1-acetyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5314497.png)